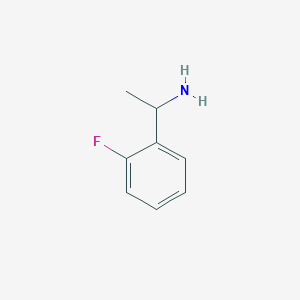

1-(2-Fluorophenyl)ethylamine

描述

Academic Significance of Chiral Amines as Building Blocks in Organic Synthesis

Chiral amines are fundamental components in the world of organic chemistry, serving as indispensable building blocks for the synthesis of complex, high-value molecules. nih.gov Their significance stems from the concept of chirality, a property where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. openaccessgovernment.org This structural distinction is crucial in biological systems, where receptors, enzymes, and other biological targets are themselves chiral. openaccessgovernment.orgenamine.net Consequently, only one enantiomer (one of the mirror-image forms) of a chiral drug may exhibit the desired therapeutic effect, while the other can be inactive or, in some historical cases, harmful. openaccessgovernment.org

It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their prevalence in medicinal chemistry. nih.govacs.org Beyond their role as integral parts of drug candidates, chiral amines are widely used as:

Chiral Auxiliaries: Temporary modifications to a starting material to guide a reaction to form a specific enantiomer. nih.govsigmaaldrich.com

Resolving Agents: Compounds used to separate a racemic mixture (a 50:50 mix of both enantiomers) into its individual, pure enantiomers. nih.govsigmaaldrich.commerckmillipore.com

Chiral Catalysts: Small organic molecules, such as primary and secondary amines, that can drive a chemical reaction to produce a chiral product with high selectivity. rsc.orgacs.orghilarispublisher.com

The development of efficient methods to synthesize these enantiomerically enriched amines, such as through asymmetric catalysis, is a major focus of modern synthetic chemistry. nih.govacs.org

Role of Fluorine Substitution in Modulating Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science to fine-tune molecular properties. researchgate.nettandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's biological and physical behavior. tandfonline.comnih.govnih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comnih.govresearchgate.net Strategically placing a fluorine atom at a metabolically vulnerable site can block oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.gov

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and the blood-brain barrier. tandfonline.comresearchgate.netencyclopedia.pub However, this effect can be complex, and in some structural contexts, fluorine can also lead to a decrease in lipophilicity. researchgate.netacs.org

pKa Modulation: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa (a measure of basicity) of nearby functional groups, particularly amines. researchgate.netresearchgate.netnih.gov This can be a critical tool for optimizing a drug's solubility and absorption profile.

Binding Affinity and Conformation: Fluorine substitution can alter a molecule's conformation and electronic distribution, potentially leading to stronger binding interactions with target proteins. researchgate.nettandfonline.comresearchgate.net The increased hydrophobicity can aid penetration into hydrophobic protein pockets. nih.govencyclopedia.pub

The judicious placement of fluorine is therefore a key tactic for researchers seeking to optimize potency, permeability, and pharmacokinetic properties in the development of new therapeutic agents. researchgate.net

Overview of 1-(2-Fluorophenyl)ethylamine as a Model Chiral Compound in Synthetic and Medicinal Chemistry Research

This compound stands at the intersection of the two aforementioned principles, representing a simple yet valuable chiral fluorinated amine. As a structural analog of the well-studied phenethylamine (B48288), it contains a chiral center at the carbon atom adjacent to the amino group and a fluorine atom substituted at the ortho-position of the phenyl ring.

This compound serves as a valuable research tool and building block for several reasons:

It is a primary chiral amine, making it a useful starting material for the synthesis of more complex chiral molecules and ligands.

The presence of the fluorine atom allows researchers to study the impact of this specific substitution on reaction outcomes, physical properties, and biological interactions.

It can be used in the synthesis of potential central nervous system agents, where the fluorine atom may enhance blood-brain barrier penetration.

Both the (S) and (R) enantiomers are commercially available, facilitating stereospecific synthesis and research. nih.govnih.gov

The synthesis of this compound typically involves the reductive amination of its corresponding ketone precursor, 2'-fluoroacetophenone. whiterose.ac.uk This amine is a key intermediate in the creation of more elaborate molecules and is frequently employed in asymmetric synthesis, where its chiral nature is transferred to new products.

Compound Properties and Data

The physical and chemical properties of this compound are essential for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| CAS Number | 74788-44-6 (racemic) sigmaaldrich.com |

| (S)-Enantiomer CAS | 68285-25-6 nih.gov |

| (R)-Enantiomer CAS | 332402-47-2 |

| IUPAC Name | 1-(2-fluorophenyl)ethanamine sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382043 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-44-6 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Fluorophenyl Ethylamine

Asymmetric Synthesis of Enantiopure 1-(2-Fluorophenyl)ethylamine

The preparation of single-enantiomer this compound relies on stereocontrolled synthetic routes. These methods can be broadly categorized into those that utilize chiral auxiliaries to direct the stereochemical outcome of a reaction and those that employ chiral catalysts to create the desired stereocenter.

Chiral Auxiliary-Based Strategies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

A well-established strategy for the synthesis of chiral amines involves the condensation of a prochiral ketone, in this case, 2-fluoroacetophenone (B1329501), with a chiral amine to form a diastereomeric mixture of imines. The resulting imine can then be subjected to a diastereoselective reduction, where the existing stereocenter of the chiral auxiliary directs the approach of the reducing agent.

For instance, the reaction of 2-fluoroacetophenone with a chiral amine like (S)-1-phenylethylamine would yield the corresponding N-(2-fluorobenzylidene)-(S)-1-phenylethylamine. The subsequent reduction of this imine, for example through catalytic hydrogenation over Raney-Nickel, would preferentially form one of the two possible diastereomeric secondary amines. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which shields one face of the imine from the catalyst surface. Cleavage of the chiral auxiliary from the resulting N-[1-(2-fluorophenyl)ethyl]-(S)-1-phenylethylamine, typically by hydrogenolysis, would then afford the desired enantiomer of this compound. The efficiency of this approach is highly dependent on the degree of diastereoselectivity achieved in the reduction step.

Asymmetric reductive amination is a powerful one-pot method for the synthesis of chiral amines. This approach involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral auxiliary. The chiral auxiliary can be part of the amine source itself or a separate entity that influences the stereochemical course of the reduction.

A prominent example of a chiral auxiliary used in this context is (R)- or (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). The condensation of 2-fluoroacetophenone with (R)-2-methyl-2-propanesulfinamide would form an N-sulfinyl-imine intermediate. The subsequent reduction of this intermediate, often with a hydride reagent such as sodium borohydride, proceeds with high diastereoselectivity. The stereochemical outcome is controlled by the bulky tert-butylsulfinyl group, which directs the hydride attack to the less hindered face of the C=N bond. Finally, the sulfinyl group can be readily cleaved under mild acidic conditions to yield the enantiomerically enriched primary amine, this compound.

| Chiral Auxiliary | Ketone | Reducing Agent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| (R)-2-Methyl-2-propanesulfinamide | 2-Fluoroacetophenone | NaBH4 | >95:5 | >98% |

This table represents typical results for the asymmetric reductive amination of aryl ketones using Ellman's auxiliary and is illustrative for the synthesis of this compound.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of the desired product.

The enantioselective hydrosilylation of ketoximes, followed by hydrolysis, provides a valuable route to chiral primary amines. This method involves the reduction of the C=N bond of a ketoxime, derived from the corresponding ketone, using a silane (B1218182) in the presence of a chiral transition metal catalyst.

The direct asymmetric hydrogenation of imines is one of the most efficient methods for the synthesis of chiral amines. This process involves the reduction of a pre-formed or in-situ generated imine with molecular hydrogen using a chiral transition metal catalyst.

The imine precursor for this compound can be formed by reacting 2-fluoroacetophenone with an achiral amine, such as ammonia (B1221849) or benzylamine. The subsequent hydrogenation in the presence of a chiral catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos), can afford the chiral amine with high enantiomeric excess. The success of this reaction hinges on the design of the chiral ligand, which creates a chiral environment around the metal center and effectively discriminates between the two enantiotopic faces of the imine.

| Catalyst System | Imine Substrate | H₂ Pressure (atm) | Enantiomeric Excess (ee) |

| [Rh(COD)Cl]₂ / (S,S)-Et-DuPhos | N-(2-fluorobenzylidene)benzylamine | 10 | >95% |

| RuCl₂(R)-BINAPn | N-(2-fluorobenzylidene)aniline | 50 | >90% |

This table illustrates typical results obtained for the asymmetric hydrogenation of N-aryl imines using common chiral catalysts and is representative of the potential for the synthesis of this compound.

Organocatalytic Approaches and Chiral Thiourea (B124793) Derivatives in Related Asymmetric Reactions

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral amines. Chiral thiourea derivatives, in particular, have emerged as highly effective catalysts in a variety of asymmetric transformations due to their ability to act as dual hydrogen bond donors. nih.govdntb.gov.ua This dual activation, involving the simultaneous activation of both the nucleophile and the electrophile, is a key feature of their catalytic prowess. libretexts.org

Bifunctional organocatalysts that incorporate both a thiourea moiety and an amine group on a chiral backbone have proven to be especially useful. rsc.org These catalysts can activate substrates through a combination of hydrogen bonding from the thiourea group and Brønsted base catalysis from the amine functionality. chempedia.info For instance, chiral primary amine-thiourea catalysts have been successfully employed in the asymmetric conjugate addition of various nucleophiles to electrophiles. rsc.org The thiourea component activates the electrophile, often a nitroolefin or an enone, while the primary amine activates the nucleophile, such as a ketone or an oxindole, through the formation of a reactive enamine intermediate. libretexts.orgrsc.org

The design of these catalysts often draws from readily available chiral scaffolds, such as amino acids or Cinchona alkaloids, allowing for a wide range of structurally diverse catalysts to be synthesized. nih.govdntb.gov.ua The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the nature of the substrates, and the reaction conditions.

While direct organocatalytic asymmetric synthesis of this compound is a promising area, much of the reported success of chiral thiourea derivatives lies in related asymmetric reactions, such as Michael additions, Mannich reactions, and Biginelli reactions, which produce structurally analogous chiral products. rsc.orgchempedia.info These examples serve as a strong proof-of-concept for the potential application of similar organocatalytic strategies for the direct enantioselective synthesis of this compound from prochiral precursors.

Step-Efficient and One-Pot Synthetic Procedures

An example of a highly efficient, one-pot, four-component reaction has been described for the synthesis of nih.govcore.ac.uknaphthyridin-1-phenyl-1-ethanone derivatives. researchgate.net This reaction proceeds under mild, catalyst-free conditions and demonstrates the power of multicomponent strategies to rapidly build molecular complexity. While not directly yielding this compound, this methodology highlights the potential for designing similar one-pot procedures for its synthesis. For instance, a hypothetical one-pot synthesis of this compound could involve the reaction of 2-fluorobenzaldehyde, a suitable amine source, and a reducing agent in a single pot.

The advantages of such procedures include:

Operational simplicity: Combining multiple steps into a single operation simplifies the experimental setup and execution.

Green chemistry principles: These methods often align with the principles of green chemistry by reducing solvent usage and waste generation.

Future research in this area will likely focus on the development of novel catalyst-free, multicomponent reactions specifically tailored for the efficient and environmentally benign synthesis of this compound and its derivatives.

Chiral Resolution Techniques for Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for applications where stereoisomeric purity is essential. Various chiral resolution techniques can be employed to achieve this separation.

Chromatographic Resolution Utilizing Chiral Stationary Phases and Derivatizing Agents

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.comnsf.gov The principle behind this method lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, consequently, their separation. mdpi.com

Commonly used CSPs for the resolution of chiral amines include those based on polysaccharides (e.g., Chiralcel OD, Chiralpak AD), Pirkle-type phases, and cyclodextrin-based phases. nsf.gov The choice of CSP and the mobile phase composition are crucial for achieving optimal separation. nsf.gov

An alternative approach is the indirect method, which involves the derivatization of the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase. mdpi.com Common CDAs for amines include chiral acids, acid chlorides, and isocyanates. After separation, the derivatizing group is cleaved to yield the pure enantiomers.

A study on the chromatographic resolution of chiral fluoroalkylated amines highlights the design and application of chiral derivatizing agents for this purpose. acs.org

Diastereomeric Salt Formation and Fractional Crystallization Methods

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. rsc.org

Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. researchgate.net This difference in solubility allows for their separation by fractional crystallization. gavinpublishers.com The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. rsc.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. gavinpublishers.com

The choice of the resolving agent and the crystallization solvent is critical for the success of this method. rsc.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgmdpi.com The efficiency of the resolution is influenced by factors such as the structure of both the amine and the resolving agent, the solvent system, and the crystallization temperature. researchgate.netgavinpublishers.com

Conglomerate Formation and Spontaneous Resolution Phenomena in Related Chiral Amine Salts

Spontaneous resolution is a fascinating phenomenon where a racemic compound crystallizes from a solution as a physical mixture of separate crystals of the two enantiomers, known as a conglomerate. wikipedia.orgrsc.org This occurs in a relatively small percentage of chiral compounds, estimated to be around 5-10%. wikipedia.orgpharmtech.com When a conglomerate is formed, the enantiomers can be separated by manually picking the crystals, a method famously used by Louis Pasteur. wikipedia.org

More practical modern techniques, such as preferential crystallization (also known as resolution by entrainment), can be employed. wikipedia.org In this method, a supersaturated solution of the racemate is seeded with a crystal of one of the enantiomers, which then induces the crystallization of that same enantiomer.

Advanced Spectroscopic and Computational Analysis of 1 2 Fluorophenyl Ethylamine

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

A combination of spectroscopic techniques provides a powerful toolkit for the detailed structural and conformational analysis of 1-(2-fluorophenyl)ethylamine. Each method offers unique insights into the molecule's architecture, from vibrational modes to the precise spatial arrangement of atoms.

Vibrational Spectroscopy for Conformational Fingerprinting (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational states of flexible molecules like this compound. The vibrational frequencies are directly related to the molecule's geometry and bonding, providing a "fingerprint" for each stable conformer.

The conformational landscape of phenethylamines is complex, with multiple conformers potentially coexisting in equilibrium. nih.govacs.org For this compound, key vibrational modes sensitive to conformational changes include the N-H stretching and bending modes, C-N stretching, and various skeletal modes of the ethylamine (B1201723) side chain and the fluorophenyl ring.

N-H Vibrations: The amino group's symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, are sensitive to hydrogen bonding. In the liquid phase, intermolecular N-H···N hydrogen bonds can lead to a red shift of these bands compared to the gas phase. nih.govacs.org

C-F Vibrations: The C-F stretching vibration of the fluorophenyl ring is expected to appear as a strong band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region. Its precise position can be influenced by the conformation of the ethylamine side chain relative to the ring.

A computational study on similar phenethylamines demonstrated that different conformers exhibit distinct vibrational spectra, allowing for their identification and the study of their relative populations. mdpi.com Temperature-dependent Raman studies can also provide insights into the thermodynamics of the conformational equilibrium. nih.govacs.org

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Sensitive to hydrogen bonding. |

| Amino (N-H) | Scissoring (Bending) | 1590 - 1650 | |

| Aromatic Ring (C-H) | Stretch | 3000 - 3100 | |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | |

| Alkyl (C-H) | Stretch | 2850 - 2960 | |

| Fluoroaromatic (C-F) | Stretch | 1200 - 1300 | Strong intensity in IR. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms. ¹H, ¹³C, and ¹⁹F NMR spectra are all crucial for a comprehensive analysis.

¹H and ¹³C NMR: The proton and carbon NMR spectra confirm the molecular skeleton.

The aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.

The methine proton (CH-NH₂) will show a quartet due to coupling with the methyl protons and further coupling to the neighboring aromatic protons and the NH₂ protons.

The methyl protons will appear as a doublet.

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the C-F bond influencing the chemical shift of the carbon directly attached to fluorine and, to a lesser extent, the adjacent carbons.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluorinated compounds. biophysics.org The fluorine atom in this compound will give rise to a single resonance in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment and can be predicted using computational methods to aid in structural confirmation. researchgate.netnih.govacs.org

Stereochemical Assignment: To determine the absolute configuration of a chiral amine like this compound, NMR is often used in conjunction with a chiral derivatizing agent (CDA). wikipedia.orgchemeurope.com By reacting the racemic amine with a single enantiomer of a CDA, such as Mosher's acid or a similar reagent, a mixture of diastereomers is formed. wikipedia.orgfrontiersin.orgtcichemicals.comacs.org These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. By analyzing the differences in chemical shifts (Δδ) of specific protons or the fluorine atom in the two diastereomers, and comparing them to established models, the absolute configuration of the original amine can be assigned. frontiersin.orgacs.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | m | H-H, H-F |

| ¹H (CH-NH₂) | ~4.2 | q | H-CH₃, H-Aromatic, H-NH₂ |

| ¹H (NH₂) | Variable | br s | |

| ¹H (CH₃) | ~1.4 | d | H-CH |

| ¹³C (Aromatic C-F) | ~160 (d) | d | ¹JCF |

| ¹³C (Aromatic) | 120 - 140 | m | |

| ¹³C (CH-NH₂) | ~50 | s | |

| ¹³C (CH₃) | ~24 | s |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and assessing its purity. pharmafocusamerica.comnih.govinnovationaljournals.com

Molecular Identification: In a typical mass spectrum, this compound (molar mass 139.17 g/mol ) will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 139 or 140, respectively, depending on the ionization technique used. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides structural information. For phenethylamines, a characteristic fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium cation. nih.govresearchgate.netnih.govmdpi.comcapes.gov.br For this compound, the major fragmentation pathway is expected to be the loss of a methyl radical to form the [M-CH₃]⁺ ion, which corresponds to the 2-fluorobenzyliminium cation. Another possible fragmentation is the loss of ammonia (B1221849) (NH₃). nih.gov The presence of the fluorine atom can also lead to characteristic fragmentation patterns, including the loss of HF or fluorine radicals. rsc.orgrsc.orgnist.gov

Purity Assessment: Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for purity assessment. researchgate.netpathogenia.com It can detect and identify impurities, even at trace levels, by their unique mass-to-charge ratios and fragmentation patterns. pharmafocusamerica.comnih.gov This is critical for ensuring the quality of the compound for any subsequent use.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M+H]⁺ | 140 | Protonated Molecular Ion |

| [M]⁺ | 139 | Molecular Ion |

| [M-CH₃]⁺ | 124 | Loss of methyl radical (α-cleavage) |

| [C₇H₆FN]⁺ | 123 | Iminium cation |

| [C₇H₅F]⁺ | 108 | Fluorotropylium or related ion |

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Determination and Packing Properties

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.govresearchgate.net While obtaining suitable single crystals of the parent amine can be challenging, the formation of a crystalline derivative with a known chiral auxiliary can facilitate this process. researchgate.netsci-hub.se

Absolute Configuration: To determine the absolute configuration of this compound, it can be reacted with a chiral acid (such as tartaric acid or camphorsulfonic acid) to form a diastereomeric salt. wikipedia.org If this salt forms a high-quality single crystal, X-ray diffraction analysis can be performed. The presence of anomalous scattering, especially if a heavier atom is present in the chiral auxiliary, allows for the unambiguous determination of the absolute configuration of all stereocenters in the molecule. nih.govresearchgate.net The Flack parameter, a value calculated from the diffraction data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

Packing Properties: The crystal structure also reveals detailed information about the intermolecular interactions that govern the crystal packing. acs.org For this compound derivatives, these would likely include hydrogen bonds involving the amino group and potentially weak interactions involving the fluorine atom, such as C-H···F interactions. Understanding these packing forces is important for solid-state properties.

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into the conformational preferences and electronic properties of this compound.

Density Functional Theory (DFT) and High-Level ab initio Calculations for Conformational Landscape Exploration

Density Functional Theory (DFT) and other high-level ab initio methods are widely used to explore the potential energy surface of flexible molecules. nih.govresearchgate.net For this compound, these calculations can map the conformational landscape by systematically rotating the key dihedral angles, such as the one around the Cα-Cβ bond and the C-N bond.

This analysis reveals the geometries of the stable conformers (local minima on the potential energy surface) and the energy barriers for their interconversion (transition states). mdpi.com Studies on similar phenethylamines have identified several low-energy conformers, often distinguished by the gauche or anti arrangement of the ethylamine side chain relative to the phenyl ring. nih.govacs.orgnih.govresearchgate.net The fluorine substituent can influence the relative energies of these conformers through steric and electronic effects. clemson.edunih.govemerginginvestigators.orgdntb.gov.ua

The results of these calculations, including optimized geometries, relative energies, and predicted spectroscopic data (vibrational frequencies, NMR chemical shifts), can be directly compared with experimental findings to provide a comprehensive understanding of the molecule's structural and dynamic properties. mdpi.comnih.gov

Torsional Potential Energy Surface Mapping for Conformational Isomers and Energetic Minima

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds. A comprehensive understanding of this landscape is achieved through the computational mapping of the torsional potential energy surface (PES). This process involves systematically rotating key dihedral angles within the molecule and calculating the potential energy at each increment, typically using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netresearchgate.net The resulting surface reveals the energetic minima, which correspond to stable, low-energy conformations (conformers), and the energy barriers that separate them.

The analysis of 2-FPEA, a structural isomer of this compound, revealed the presence of five different stable conformers. These were characterized as one gauche structure where the ethylamino side chain is folded towards the fluorine atom, two distinct gauche structures where the side chain is folded away from the fluorine, and two anti conformers with extended side chains. nih.gov Similar computational approaches applied to the protonated form of a related molecule, N-protonated-β-fluoro-β-phenyl-ethylamine, also highlight the importance of mapping the PES by varying the dihedral angles to locate the most stable structures. researchgate.netresearchgate.net

Table 1: Identified Conformational Motifs in a Related Fluoro-Substituted Phenethylamine (B48288)

| Conformer Type | Description | Relative Orientation |

|---|---|---|

| Gauche I | Ethylamino side chain folded toward the fluorine atom. | Syn-periplanar (folded) |

| Gauche II | Ethylamino side chain folded to the opposite side of the fluorine atom. | Syn-periplanar (folded) |

| Gauche III | A second, distinct conformer with the ethylamino side chain folded away from the fluorine atom. | Syn-periplanar (folded) |

| Anti I | Ethylamino side chain is extended. | Anti-periplanar (extended) |

| Anti II | A second, distinct conformer with an extended ethylamino side chain. | Anti-periplanar (extended) |

Data derived from studies on the structural isomer 2-(2-fluoro-phenyl)-ethylamine. nih.gov

Analysis of Intramolecular Interactions and Fluorine's Stereoelectronic Effects on Conformation and Stability

The relative stability of the different conformers of this compound is governed by a delicate balance of intramolecular interactions. The fluorine atom, due to its high electronegativity and size, exerts significant stereoelectronic effects that influence the conformational preferences. These effects include steric repulsion, dipole-dipole interactions, and weak hydrogen bonds.

Computational studies on the structural isomer 2-FPEA have elucidated the role of these forces. nih.gov The identification of a stable gauche conformer with the ethylamino group folded towards the fluorine atom is particularly noteworthy. This suggests the presence of an attractive interaction, likely a weak intramolecular hydrogen bond of the N-H···F or C-H···F type, which overcomes the expected steric repulsion. Such interactions are known to stabilize folded conformations in similar fluorinated molecules.

Conversely, the existence of stable anti conformers, where the side chain is extended away from the phenyl ring, points to the influence of steric hindrance. In these conformations, repulsive forces between the bulky ethylamine group and the fluorine-substituted phenyl ring are minimized. The stability of the various conformers is thus a direct consequence of the interplay between these attractive and repulsive forces, with the fluorine atom playing a pivotal role in modulating the energetic landscape. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics in Different Environments

While PES mapping identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. mdpi.com MD simulations model the motion of atoms and molecules by numerically solving Newton's equations of motion, using a force field to describe the forces between atoms. mdpi.comnih.gov This allows for the exploration of conformational transitions and the influence of the surrounding environment (e.g., vacuum, water, or other solvents) on the molecule's behavior. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with solvent molecules like water to mimic physiological conditions. A physics-based force field, such as AMBER or CHARMM, would be used to define the potential energy of the system. mdpi.comnih.gov The simulation would then track the trajectory of every atom over a set period, from picoseconds to microseconds or longer.

The resulting trajectory can be analyzed to understand:

Conformational Transitions: The frequency and pathways of transitions between the different stable conformers identified from the PES mapping.

Solvent Effects: How interactions with solvent molecules (e.g., hydrogen bonding with water) affect conformational preferences and stability.

Interaction Dynamics: The formation and breaking of intramolecular hydrogen bonds over time.

By running simulations in different environments, researchers can predict how the conformational ensemble of this compound might change, for instance, when moving from a nonpolar to a polar solvent. nih.gov

Prediction of Electronic Properties and Reactivity Descriptors (e.g., Chemical Hardness, Molecular Orbital Energies)

The reactivity and electronic nature of this compound can be quantified using a set of global reactivity descriptors derived from computational chemistry, typically using Density Functional Theory (DFT). dergipark.org.tr These descriptors provide a theoretical framework for understanding the molecule's stability and potential for chemical reactions.

Key descriptors include:

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution or charge transfer. dergipark.org.tr It is proportional to the HOMO-LUMO gap. A "hard" molecule has a large gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.

Chemical Potential (μ) and Electronegativity (χ): The chemical potential measures the tendency of electrons to escape from a system. The negative of the chemical potential is defined as the electronegativity, which describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated from the electronic structure of the molecule and provide a powerful predictive tool for its chemical behavior without the need for experimental synthesis and testing. dergipark.org.tr

Table 2: Key Electronic Properties and Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | Measures resistance to charge transfer. dergipark.org.tr |

| Chemical Softness | S | The reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

| Electronegativity | χ | Measures the ability to attract electrons. |

| Electrophilicity Index | ω | Quantifies the propensity to act as an electrophile. dergipark.org.tr |

Applications of 1 2 Fluorophenyl Ethylamine in Drug Discovery and Chemical Research

Medicinal Chemistry Applications as a Chiral Scaffold

As a chiral scaffold, 1-(2-fluorophenyl)ethylamine provides a structurally rigid framework that can be elaborated to create a diverse range of molecules with specific biological activities. Its chirality is crucial, as enantiomeric forms of a drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

The 2-phenethylamine core structure is fundamental to many endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine, which are pivotal in regulating mood, stress, and voluntary movement. nih.gov Consequently, derivatives of this scaffold are of significant interest for treating neurological and psychiatric disorders. The introduction of a fluorine atom, as in this compound, allows for the modification of a compound's interaction with biological targets.

Research into fluorinated phenethylamine (B48288) derivatives has yielded compounds with significant affinity for key neurological receptors. For instance, derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been synthesized and shown to act as potent and selective ligands for dopamine D2 receptors. nih.gov Similarly, compounds incorporating a 2-(4-fluorophenyl) moiety within a benzo[d]imidazole structure have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, a target implicated in various neurological dysfunctions. nih.gov The development of such receptor-selective agents is a critical goal in the pursuit of more effective treatments for conditions like Parkinson's disease, depression, and anxiety.

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. The this compound scaffold is frequently used in such studies to probe the binding pockets of receptors and enzymes. By systematically modifying the structure and observing the effects on biological activity, chemists can design more potent and selective drug candidates. biomolther.orgresearchgate.net

SAR studies on phenethylamine derivatives have revealed that substitutions on the phenyl ring significantly influence receptor affinity and selectivity. biomolther.org Specifically, the presence of a halogen, such as fluorine, can positively impact binding affinity at serotonin (B10506) 5-HT2A receptors. biomolther.orgnih.govresearchgate.net In a study of dopamine receptor ligands, replacing a hydroxyl group with a fluorine atom altered the binding profile, demonstrating the profound effect of this single atomic substitution. nih.gov The introduction of N-alkyl and N-phenylethyl groups to the fluorinated phenethylamine core was found to dramatically increase affinity and selectivity for D2 dopamine receptors. nih.gov These findings provide a rational basis for designing novel ligands for specific receptor subtypes, which can be used to manage psychiatric disorders and drug abuse. nih.govresearchgate.net

| Compound Modification | Receptor Target | Impact on Affinity/Selectivity | Reference |

| N-alkylation of 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 Receptor | Greatly enhanced effectiveness and selectivity | nih.gov |

| Halogen substitution on phenyl ring | 5-HT2A Receptor | Positive effect on binding affinity | biomolther.orgnih.govresearchgate.net |

| Phenyl ring replacement with heteroaromatic ring | Various (e.g., Adrenergic, Histamine) | Access to novel therapeutic targets | beilstein-journals.org |

The incorporation of fluorine into a drug candidate can profoundly alter its physicochemical properties, leading to improved biological activity and selectivity. nih.gov Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions with its target protein. nih.govbeilstein-journals.org

One key advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the drug's half-life and bioavailability. nih.gov For example, studies on GABA-A receptor modulators showed that single-site fluorination of the phenyl ring enhanced metabolic stability without negatively affecting the molecule's recognition by the receptor. nih.gov Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups, which can optimize interactions within a receptor's binding site and improve selectivity for a specific receptor subtype over others. nih.gov

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have vastly different effects. nih.gov Chiral building blocks, or "chiral pool" starting materials, are essential for the efficient asymmetric synthesis of these enantiomerically pure compounds. nih.gov this compound, as a chiral amine, is a valuable precursor for constructing more complex chiral drug molecules.

The use of such chiral precursors ensures the desired stereochemistry in the final product, which is crucial for therapeutic efficacy and safety. nih.gov Moreover, the fluorine atom present in the scaffold can favorably influence the pharmacokinetic properties of the final drug, such as membrane permeability and metabolic resistance. nih.gov The synthesis of fluorinated amino acids and other complex chiral molecules often relies on robust methods like the use of chiral Ni(II) complexes, which allow for the creation of tailor-made, non-canonical amino acids for incorporation into novel pharmaceuticals. beilstein-journals.org

Chemical Biology and Biochemical Investigations

Beyond its role as a scaffold for therapeutics, the phenethylamine structure is also a valuable tool for studying biological systems.

To understand how ligands interact with their receptors, scientists utilize molecular probes. These are often modified versions of a known ligand that carry a tag, such as a radioactive isotope or a fluorescent group. Phenethylamine derivatives are well-suited for this purpose. nih.gov

By attaching a photoreactive group to a phenethylamine-based ligand, researchers can create photoaffinity labels. nih.gov When the probe binds to its target receptor and is exposed to light, it forms a permanent covalent bond, effectively "tagging" the receptor. This allows scientists to isolate and identify the binding site, providing crucial information about the receptor's structure and function. Similarly, attaching a fluorescent dye to a ligand creates a fluorescent probe. These probes can be used in binding assays to determine the affinity of other, unlabeled compounds for the receptor or to visualize the location and movement of receptors in living cells. nih.gov For instance, radioligand binding assays using tritiated ligands like [3H]ketanserin or [3H]spiperone are standard methods for determining the affinity of new phenethylamine derivatives for serotonin and dopamine receptors, respectively. nih.govnih.gov

Tools for Enzyme Inhibition Assays

The development of enzyme inhibitors is a critical aspect of drug discovery. Fluorinated compounds are particularly valuable in this field for creating mechanism-based inhibitors and for use in analytical screening methods. nih.gov The presence of fluorine can offer unique mechanistic and analytical advantages in the design of enzyme inhibitors. nih.gov

The introduction of fluorine into a molecule can create "transition state analogue" inhibitors, which are stable molecules that mimic the transient, high-energy state of a substrate as it is being converted to a product by an enzyme. nih.gov For instance, fluorinated ketones and sugars have been successfully used to form stable covalent adducts with active site residues in enzymes like serine proteases and glycosidases. nih.gov While direct studies on this compound as an inhibitor are not prevalent, its structure is analogous to other fluorinated molecules used for this purpose. The small atomic radius of fluorine often allows a fluoro analog to be processed by multiple enzymes in a pathway, a concept known as "lethal synthesis," where the compound is converted into a product that then blocks a subsequent enzymatic step. researchgate.net

Furthermore, the fluorine-19 (¹⁹F) nucleus is NMR-active and provides a "bio-orthogonal" signal, meaning it can be observed without interference from other atoms in a biological system. nih.gov This allows researchers to use ¹⁹F NMR to screen for inhibitor binding and to follow the metabolic fate of a fluorinated compound as it interacts with an enzyme, providing valuable data on its mechanism of action and partition ratio. nih.gov

Studies on Neurotransmitter Systems and Brain Function

Amines are fundamental components of neurotransmitter systems, and understanding their structure-activity relationships is key to neuroscience research. chemimpex.com The fluorinated phenylethylamine scaffold, to which this compound belongs, is of significant interest in this area. The closely related compound, 2-(2-Fluorophenyl)ethylamine, is explicitly used in studies investigating neurotransmitter systems to help researchers understand the role of amines in brain function and behavior. chemimpex.com

Research into fluorinated phenethylamines helps elucidate how fluorination affects the conformational landscape of adrenergic neurotransmitters. nih.gov This structural understanding is crucial for designing molecules that can interact selectively with specific receptors in the central nervous system. The (S)-enantiomer of this compound is used as a chiral building block in the synthesis of pharmaceutical compounds, particularly those targeting disorders of the central nervous system. guidechem.com This highlights its role in creating molecules with precise three-dimensional structures required for selective interaction with biological targets like receptors and enzymes involved in neurotransmission. guidechem.com

The table below summarizes key research findings related to the use of fluorinated phenylethylamines in neuroscience.

| Research Area | Finding/Application | Compound Context |

| Neurotransmitter Conformation | Fluorine substitution significantly alters the energy and structure of phenylethylamine conformers, affecting their potential interaction with receptors. | 2-(2-Fluorophenyl)ethanamine nih.gov |

| Neurotransmitter System Studies | Used as a research tool to investigate the role of amines in brain function and behavior. | 2-(2-Fluorophenyl)ethylamine chemimpex.com |

| CNS Drug Discovery | Serves as a chiral building block for synthesizing pharmaceuticals targeting central nervous system disorders. | (S)-1-(2-Fluorophenyl)ethylamine guidechem.com |

Design of Biochemical Assays to Evaluate Enzyme and Receptor Activity

Biochemical assays are essential for evaluating the activity of enzymes and the binding affinity of ligands to receptors. Fluorinated compounds can be valuable tools in the design of these assays. The related compound 2-(2-Fluorophenyl)ethylamine is utilized in the design of assays to evaluate the activity of specific enzymes and receptors, which helps in providing insights into biochemical pathways. chemimpex.com

Similarly, the structural isomer 2-(4-Fluorophenyl)ethylamine is used to create molecular probes for studying receptor interactions. chemimpex.com These probes are instrumental in research that aims to understand cellular signaling pathways and the dynamics of drug-receptor interactions. chemimpex.com The unique properties of the fluorine atom can be leveraged to enhance the selectivity and biological activity of these probes. chemimpex.com The development of small-molecule antagonists that target receptors like G-protein-coupled receptor 84 (GPR84), which is implicated in inflammatory diseases, relies on high-quality molecular tools to investigate receptor structure and function. nih.gov The fluorinated amine scaffold is a component of such advanced molecular probes and antagonists.

Advanced Organic Synthesis Building Block

Synthesis of Complex Fluorinated Molecules and Derivatives

This compound is a valuable chiral building block for creating more complex fluorinated molecules. guidechem.combiosynth.com The incorporation of fluorine into organic compounds has become increasingly important for pharmaceutical and agrochemical sciences, as its presence can drastically alter physical, chemical, and biological properties. nih.gov Fluorinated ethylamines can be activated by reacting them with a Lewis acid, which leads to the formation of stable iminium salts. nih.gov These activated intermediates can then react with various nucleophiles, providing access to a wide range of other complex fluorinated molecules like ketones, pyrazoles, and isoxazoles. nih.gov

This reactivity makes N-perfluoroalkylated amines versatile intermediates for the diversification of fluorinated compounds. nih.gov The synthesis of optically pure chiral molecules, which is critical in drug development, often relies on chiral amines like this compound to guide the stereochemical outcome of a reaction. nih.govucj.org.ua

Intermediate in Specialty Chemical and Agrochemical Development

The unique properties imparted by fluorine make fluorinated compounds essential in the development of specialty chemicals and agrochemicals. chemimpex.com this compound and its isomers serve as key intermediates in the synthesis of these products. chemimpex.comchemimpex.com Fluorine-containing building blocks are staples in agrochemical development, offering enhanced stability and biological activity. nih.gov

Many modern herbicides, insecticides, and fungicides contain fluorine to improve their efficacy. nih.gov For example, fluorinated sulfonamide derivatives are used as potent herbicides. nih.gov The ability to use this compound as a precursor allows for the efficient synthesis of more complex molecules tailored for specific functions in industrial and agricultural applications. chemimpex.com The development of environmentally friendlier synthesis routes for these compounds is an active area of research, aiming to avoid persistent reagents while still leveraging the benefits of fluorination. sciencedaily.com

Utilization in the Synthesis of Polymeric Materials and Coatings

The application of fluorinated building blocks extends to material science, including the synthesis of advanced polymers and coatings. nih.gov Amine-catalyzed processes have been developed for the synthesis of fluorine-containing polymers. nih.govresearchgate.net In these methods, an amine can facilitate a radical polymerization reaction, allowing for the creation of polymers with fluoroalkyl groups. nih.govresearchgate.net

Incorporating fluorinated compounds like 2-(4-Fluorophenyl)ethylamine into polymer formulations can enhance material properties such as thermal stability and mechanical strength. chemimpex.com Fluorinated polymers are well-known for their unique characteristics, such as high thermal stability and altered lipophilicity, which are valuable in creating specialty coatings and functional materials. acs.org For example, fluorinated diblock polymers can self-assemble into micelles or vesicles that have an enhanced capacity to bind oxygen, an application relevant to medicine and smart packaging. acs.org The use of amine-containing fluorinated building blocks is a strategic approach to developing new polymers with tailored properties. nih.govresearchgate.net

Future Research Directions and Perspectives

Innovation in Enantioselective Synthetic Methodologies for Cost-Effective and Sustainable Production

The development of efficient and environmentally benign methods for producing enantiomerically pure 1-(2-Fluorophenyl)ethylamine is a critical area of ongoing research. Traditional chemical syntheses of chiral amines often suffer from drawbacks such as the use of harsh reagents, generation of significant waste, and the need for costly and energy-intensive purification steps to separate enantiomers. openaccessgovernment.org To address these challenges, future research is increasingly focused on biocatalysis and other green chemistry approaches.

Continuous flow chemistry is another innovative approach that holds significant potential for the sustainable synthesis of chiral amines. mdpi.com This technology allows for precise control over reaction parameters, leading to higher yields and purity, while also enabling easier scale-up and automation. mdpi.com The integration of flow chemistry with biocatalysis represents a particularly exciting prospect for developing highly efficient and sustainable manufacturing processes for this compound and its derivatives.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Synthetic Method | Advantages | Challenges |

| Classical Chemical Synthesis | Well-established, versatile. | Often requires harsh conditions, produces significant waste, may lack stereoselectivity. openaccessgovernment.org |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govhims-biocat.eu | Enzyme cost and stability can be limiting factors. mdpi.com |

| Flow Chemistry | Precise reaction control, improved safety, ease of scalability. mdpi.com | Initial setup costs can be high. |

| Transition Metal Catalysis | High efficiency and selectivity for certain reactions. acs.org | Use of potentially toxic and expensive metal catalysts. openaccessgovernment.org |

Advanced Spectroscopic Characterization of Conformational Behavior in Solution and Biological Systems

Understanding the three-dimensional structure and conformational dynamics of this compound and its derivatives is paramount for elucidating their biological activity. The fluorine atom, with its unique size and electronic properties, can significantly influence the molecule's conformation, which in turn affects its binding affinity and selectivity for biological targets. acs.orgmdpi.com

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for characterizing the conformational preferences of these molecules. nih.govnih.gov Future research will likely involve the use of more sophisticated NMR experiments, including heteronuclear NOE, to probe subtle conformational changes in solution. nih.gov Combining experimental data with high-level computational modeling will provide a more comprehensive picture of the conformational landscape of these compounds. rsc.org

Investigating the conformational behavior of this compound-based ligands when bound to their biological targets is a particularly important area of future research. Techniques like native mass spectrometry are emerging as valuable tools for studying non-covalent protein-ligand complexes in the gas phase, providing insights into how the ligand's conformation is influenced by the protein binding pocket. acs.orgnih.gov Such studies are crucial for understanding the molecular basis of drug action and for the rational design of more potent and selective drug candidates.

Rational Design of New Drug Candidates Based on the this compound Scaffold via Structure-Based Drug Design

The this compound scaffold has proven to be a versatile template for the development of drugs targeting a range of therapeutic areas, particularly central nervous system disorders. guidechem.com Future research will increasingly leverage structure-based drug design (SBDD) principles to rationally design new drug candidates with improved efficacy and safety profiles.

SBDD relies on a detailed understanding of the three-dimensional structure of the biological target, typically a protein or enzyme, and how a ligand interacts with it. By incorporating the this compound moiety into potential drug molecules, medicinal chemists can exploit the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and improved membrane permeability. researchgate.netresearchgate.net The introduction of fluorine can also modulate the pKa of nearby functional groups, which can be strategically utilized to optimize a compound's pharmacokinetic properties. researchgate.net

Computational tools, such as molecular docking and molecular dynamics simulations, will play a central role in the SBDD process. These methods allow researchers to predict the binding mode and affinity of new derivatives, guiding the synthesis of the most promising candidates. researchgate.net This iterative cycle of design, synthesis, and biological evaluation is a powerful strategy for accelerating the discovery of novel therapeutics based on the this compound scaffold.

Integration of Computational and Experimental Approaches for Mechanism Elucidation and Property Prediction in Biological Contexts

A synergistic approach that combines computational and experimental methods is essential for a deep understanding of the biological activity of this compound and its derivatives. Computational chemistry can provide valuable insights into the electronic properties, conformational preferences, and potential interactions of these molecules, while experimental studies are necessary to validate these predictions and to probe their effects in biological systems. rsc.org

For instance, quantum mechanical calculations can be used to predict the reactivity and metabolic fate of fluorinated compounds, helping to identify potential metabolic liabilities early in the drug discovery process. nih.gov These predictions can then be tested experimentally using in vitro and in vivo models. Similarly, molecular dynamics simulations can be employed to study the dynamic behavior of these molecules within a protein binding site, providing a more nuanced understanding of the forces that govern ligand binding and selectivity.

The use of fluorinated substrate analogues has also proven to be a powerful tool for elucidating enzyme mechanisms. nih.gov By strategically replacing a hydrogen atom or a hydroxyl group with fluorine, researchers can probe the importance of specific interactions and gain crucial information about the catalytic process. nih.gov The integration of these experimental approaches with computational modeling will continue to be a key driver of innovation in the study of this compound and other fluorinated biomolecules.

Exploration of Novel Applications in Emerging Fields of Materials Science and Catalysis

Beyond its established role in medicinal chemistry, the unique properties of this compound suggest its potential for applications in other scientific disciplines, such as materials science and catalysis. The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties, including enhanced thermal stability, chemical resistance, and altered surface properties. chemimpex.com

In the field of catalysis, chiral amines, including fluorinated derivatives, have been shown to be effective catalysts for a variety of chemical transformations. nih.gov For example, they have been used to catalyze asymmetric epoxidation reactions, demonstrating their potential to induce chirality in other molecules. nih.gov The development of new catalytic systems based on the this compound scaffold could lead to novel and efficient methods for synthesizing other valuable chiral compounds.

Future research in this area will likely focus on the design and synthesis of novel polymers and materials incorporating the this compound unit and exploring their properties for specific applications. Additionally, the development and application of new catalysts derived from this chiral amine could open up new avenues in asymmetric synthesis.

常见问题

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)ethylamine, and how can reaction efficiency be optimized?

this compound can be synthesized via reductive amination of 2-fluorophenylacetone using sodium cyanoborohydride or via resolution of racemic mixtures using chiral auxiliaries. For example, Staudinger cycloaddition methodologies (used for structurally similar β-lactams) demonstrate that chiral amines like 1-(2-naphthyl)ethylamine can induce diastereoselectivity, though yields may vary depending on substituent effects . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. In one study, a benzopyran derivative synthesized from 2-(2-fluorophenyl)ethylamine achieved a 73% yield under controlled conditions, highlighting the importance of stepwise purification and inert atmospheres .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry and detect impurities (e.g., residual solvents or byproducts).

- HPLC with Chiral Columns : Essential for resolving enantiomers, particularly if the compound is used in asymmetric synthesis .

- Mass Spectrometry (MS) : Validates molecular weight and detects fluorinated fragments.

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

Cross-referencing with databases like PubChem or ECHA ensures alignment with reported spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated amines may release volatile byproducts.

- Waste Disposal : Segregate fluorinated waste and collaborate with certified waste management services to avoid environmental contamination .

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

The electron-withdrawing fluorine atom at the ortho position enhances thermal stability but may increase susceptibility to hydrolysis under acidic or basic conditions. For example, analogous fluorinated ethylamines exhibit racemization at elevated temperatures (>100°C), necessitating storage at 2–8°C in inert solvents like anhydrous THF .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral auxiliaries are most effective?

Enantiomers can be resolved via:

- Diastereomeric Salt Formation : Using tartaric acid or camphorsulfonic acid to crystallize enantiomers .

- Chiral Chromatography : Leveraging cellulose-based columns (e.g., Chiralpak AD-H) for preparative-scale separation.

Studies on analogous naphthylethylamines show that 1-(2-naphthyl)ethylamine outperforms 1-(1-naphthyl)ethylamine in inducing diastereoselectivity, suggesting steric and electronic factors are critical .

Q. What role does this compound play in synthesizing fluorinated heterocycles, and how does it compare to other fluorinated amines?

This compound serves as a precursor for fluorinated β-lactams, benzopyrans, and imidazoles. For instance, it was used to synthesize a cyano-substituted benzopyran derivative with antiarrhythmic potential, though the biological activity of such compounds remains under investigation . Compared to 2,2,2-trifluoroethylamine, the ortho-fluorine substituent may reduce steric hindrance, improving reactivity in nucleophilic substitutions .

Q. What computational methods are suitable for predicting the reactivity and stereochemical outcomes of reactions involving this compound?

- Density Functional Theory (DFT) : Models transition states in asymmetric syntheses (e.g., Staudinger cycloadditions) to predict diastereoselectivity .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility in catalytic processes.

These methods are validated against experimental data, such as the low diastereoselectivity observed in β-lactam syntheses .

Q. Are there documented contradictions in the pharmacological data for derivatives of this compound, and how should researchers address them?

While some derivatives (e.g., benzopyrans) show theoretical therapeutic potential, antimicrobial screening of analogous azetidinones revealed no significant activity against bacteria or fungi . Researchers should:

Q. How can researchers mitigate challenges in isolating fluorinated byproducts during synthesis?

- Fluorous-Phase Extraction : Utilizes fluorinated solvents to separate products based on fluorine content.

- Advanced Chromatography : Employ reverse-phase HPLC with fluorinated mobile phases (e.g., TFA/ACN mixtures) .

Refer to waste management guidelines in and for compliant disposal of fluorinated residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。